

Introduction: The Enduring Relevance of the Baeyer-Villiger Oxidation in Modern Synthesis

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Compound of Interest

Compound Name: *Caprolactone*

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First reported in 1899 by Adolf von Baeyer and Victor Villiger, the Baeyer-Villiger (BV) oxidation has remained a cornerstone of synthetic organic chemistry for over a century.[1] This powerful reaction facilitates the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, transforming ketones into esters and cyclic ketones into lactones.[2] One of the most industrially significant applications of this reaction is the synthesis of ϵ -**caprolactone** from cyclohexanone.[3] ϵ -**caprolactone** is a valuable monomer for the production of polycaprolactone (PCL), a biodegradable polyester with extensive applications in the biomedical and pharmaceutical fields, including drug delivery systems and tissue engineering.[4]

This guide provides a comprehensive technical overview of the synthesis of ϵ -**caprolactone** via the Baeyer-Villiger oxidation. It will delve into the mechanistic intricacies of both traditional chemical and modern biocatalytic approaches, offer detailed experimental protocols, and present a comparative analysis of various catalytic systems. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively implement and optimize this pivotal transformation in their own laboratories.

Part 1: The Chemical Approach - Peracids and Solid Acid Catalysis

The classical Baeyer-Villiger oxidation employs peroxyacids (also known as peracids) as the oxidant.[5] Common examples include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic

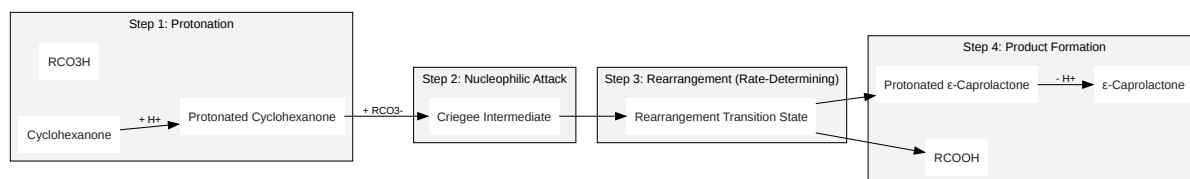
acid.[5] More recently, the use of hydrogen peroxide in combination with a catalyst has gained prominence as a more environmentally benign and cost-effective alternative.[6]

The Reaction Mechanism: A Stepwise Look

The generally accepted mechanism for the peracid-mediated Baeyer-Villiger oxidation proceeds through a key tetrahedral intermediate, often referred to as the Criegee intermediate.[5][7]

The key steps are as follows:

- **Protonation of the Carbonyl:** The reaction is often initiated by the protonation of the carbonyl oxygen of the cyclohexanone by the peracid, which increases the electrophilicity of the carbonyl carbon.[5][8][9]
- **Nucleophilic Attack:** The peracid then acts as a nucleophile, attacking the activated carbonyl carbon to form the tetrahedral Criegee intermediate.[5][8][9]
- **Concerted Rearrangement:** In the rate-determining step, a concerted migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen of the peroxide occurs, with the simultaneous cleavage of the weak oxygen-oxygen bond.[5][7] This step is highly regioselective, with the migratory aptitude of the substituent playing a crucial role. For unsymmetrical ketones, the general order of migration is tertiary alkyl > secondary alkyl \approx phenyl > primary alkyl > methyl.[2][8]
- **Product Formation:** The rearrangement results in the formation of a protonated lactone and a carboxylic acid byproduct. Subsequent deprotonation yields the final ϵ -**caprolactone** product.[8]



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Caption: The chemical mechanism of the Baeyer-Villiger oxidation.

Catalytic Systems: Moving Towards Greener Chemistry

While traditional peracids are effective, their use can be associated with safety concerns and the generation of stoichiometric amounts of carboxylic acid waste. This has driven the development of catalytic systems that utilize hydrogen peroxide as the primary oxidant.

Lewis and Brønsted Acid Catalysts:

- **Mechanism of Action:** Lewis acids, such as those based on tin (e.g., Sn-beta zeolite), activate the carbonyl group of the cyclohexanone, making it more susceptible to nucleophilic attack by hydrogen peroxide.^[6] Brønsted acids, on the other hand, protonate the carbonyl oxygen, achieving a similar activation.^[6]
- **Advantages:** These solid acid catalysts offer several advantages, including ease of separation from the reaction mixture, potential for recyclability, and improved safety profiles compared to peracids.^{[10][11]} Iron-doped solid acid catalysts have also shown high performance and recyclability in the Baeyer-Villiger oxidation of cyclic ketones.^{[10][11]}

Table 1: Comparison of Chemical Catalytic Systems for Baeyer-Villiger Oxidation of Cyclohexanone

Catalyst System	Oxidant	Typical Reaction Conditions	Advantages	Disadvantages
m-CPBA	m-CPBA	Organic solvent, room temperature	High yields, well-established	Stoichiometric waste, potential safety hazards
Peracetic Acid	Peracetic Acid	Organic solvent, often requires catalyst	Industrially relevant, relatively inexpensive	Corrosive, potential for side reactions
Sn-beta Zeolite	Hydrogen Peroxide	Organic solvent, elevated temperature	High selectivity, reusable catalyst	Requires catalyst synthesis, may require higher temperatures
Fe-doped $\text{SO}_4^{2-}/\text{SnO}_2$	Hydrogen Peroxide	Organic solvent, elevated temperature	High activity, recyclable catalyst	Catalyst preparation can be complex
Nitrogen-doped Carbon Nanotubes	Dioxygen/Benzaldehyde	Solvent-free, 35°C	High catalytic activity, environmentally friendly	Requires co-oxidant

Experimental Protocol: A General Procedure for Peracid-Mediated Synthesis

Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

Materials:

- Cyclohexanone
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium sulfite solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (1.0 eq) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to decompose any unreacted peracid.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude ϵ -**caprolactone** can be purified by vacuum distillation or column chromatography.

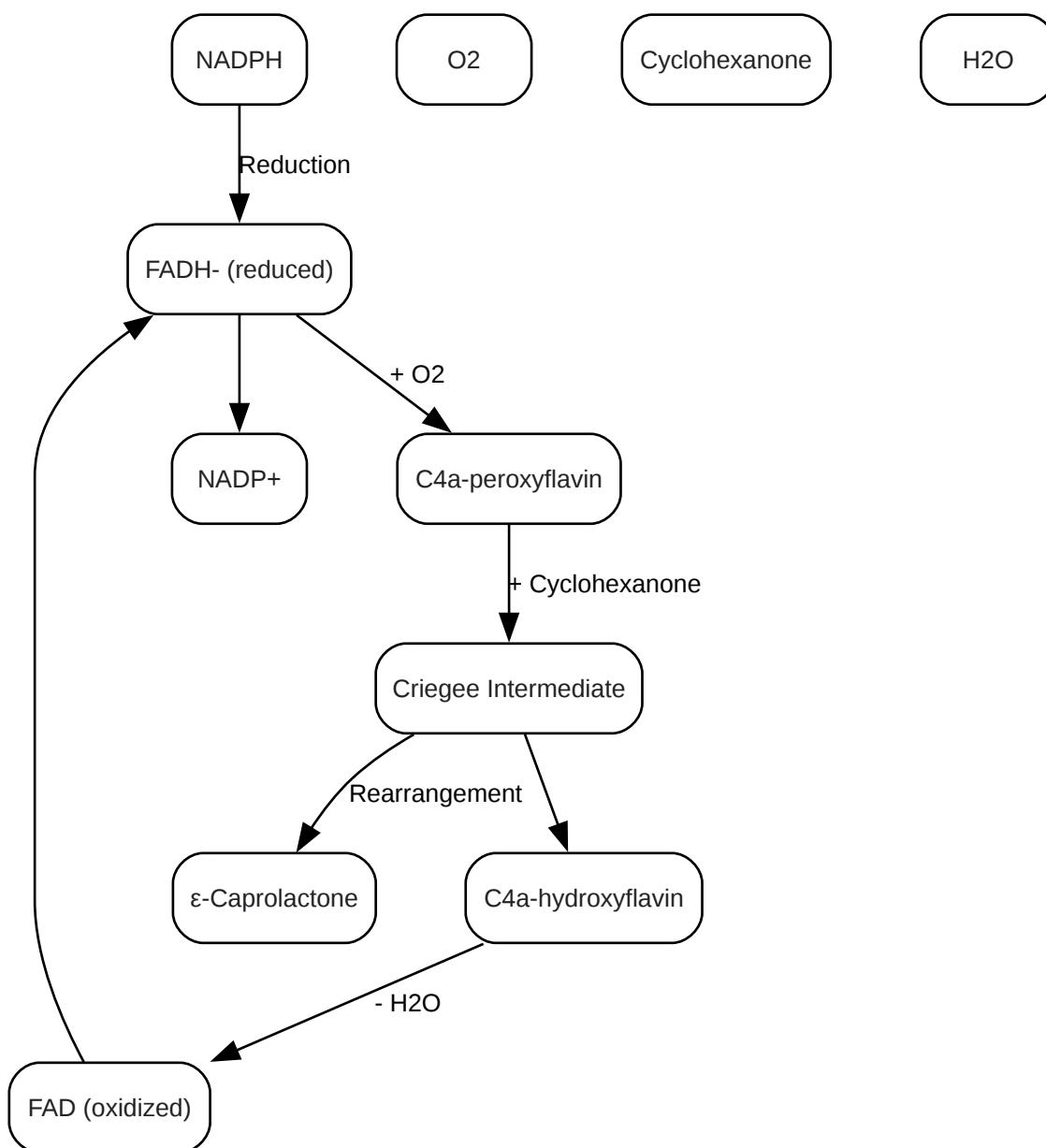
Part 2: The Biocatalytic Approach - The Rise of Baeyer-Villiger Monooxygenases

In nature, the Baeyer-Villiger oxidation is catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs).^{[1][7]} These enzymes offer a green and highly selective alternative to traditional chemical methods. Cyclohexanone monooxygenase (CHMO) is a well-studied BVMO that efficiently converts cyclohexanone to ϵ -**caprolactone**.^{[12][13]}

The Enzymatic Mechanism: A Flavin-Dependent Pathway

CHMOs are flavoproteins that utilize a flavin adenine dinucleotide (FAD) cofactor and require NADPH and molecular oxygen as cosubstrates.^{[12][13][14]} The catalytic cycle involves a series of intricate steps:

- **FAD Reduction:** NADPH reduces the FAD cofactor to FADH⁻.^[12]
- **Formation of the Peroxyflavin Intermediate:** FADH⁻ reacts with molecular oxygen to form a C4a-peroxyflavin intermediate.^{[12][15]}
- **Nucleophilic Attack and Criegee Intermediate Formation:** The C4a-peroxyflavin acts as a nucleophile, attacking the carbonyl carbon of the cyclohexanone substrate to form a Criegee-like intermediate.^{[12][13][16]}
- **Rearrangement and Product Release:** A concerted rearrangement leads to the formation of ϵ -**caprolactone** and a C4a-hydroxyflavin intermediate. The lactone is then released from the active site.
- **Cofactor Regeneration:** The C4a-hydroxyflavin eliminates a molecule of water to regenerate the oxidized FAD, completing the catalytic cycle.



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Caption: The catalytic cycle of a Baeyer-Villiger Monooxygenase (BVMO).

Chemoenzymatic Cascades: Bridging Chemical and Biological Synthesis

A significant advancement in the practical application of BVMOs is the development of chemoenzymatic cascade reactions. These processes integrate a chemical step with a

biocatalytic transformation in a one-pot synthesis, often leading to improved efficiency and sustainability.

One notable example is the chemoenzymatic synthesis of ϵ -**caprolactone** from cyclohexanol. [4][17] This cascade can involve:

- Chemical Oxidation: A chemical catalyst, such as an alcohol dehydrogenase, oxidizes cyclohexanol to cyclohexanone.
- Biocatalytic Baeyer-Villiger Oxidation: A BVMO, like CHMO, then converts the in situ generated cyclohexanone to ϵ -**caprolactone**.

Another approach involves the use of lipases to generate a peracid in situ, which then acts as the oxidant for the Baeyer-Villiger oxidation of cyclohexanone. [18][19] This method has achieved high yields of ϵ -**caprolactone** under optimized conditions. [18][19]

Experimental Protocol: A General Procedure for Whole-Cell Biocatalysis

Disclaimer: This is a generalized protocol and requires expertise in microbiology and biocatalysis. All work with genetically modified organisms should be conducted in accordance with institutional biosafety guidelines.

Materials:

- Recombinant E. coli cells expressing a cyclohexanone monooxygenase (CHMO)
- Growth medium (e.g., Luria-Bertani broth) with appropriate antibiotic selection
- Inducer (e.g., Isopropyl β -D-1-thiogalactopyranoside, IPTG)
- Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
- Cyclohexanone
- Glucose (for cofactor regeneration)
- Centrifuge

- Shaking incubator
- Analytical instrumentation (e.g., GC-FID or HPLC)

Procedure:

- **Cell Culture and Induction:** Inoculate a suitable volume of growth medium with the recombinant E. coli strain. Grow the culture at 37 °C with shaking until it reaches the mid-logarithmic phase ($OD_{600} \approx 0.6-0.8$). Induce the expression of the CHMO by adding IPTG to a final concentration of 0.1-1.0 mM and continue to incubate at a lower temperature (e.g., 20-25 °C) for 12-16 hours.
- **Cell Harvesting and Preparation:** Harvest the cells by centrifugation. The cell pellet can be washed with buffer and either used directly as a whole-cell biocatalyst or subjected to lysis to prepare a cell-free extract.
- **Biotransformation:** Resuspend the whole cells in a reaction buffer containing glucose (for NADPH regeneration). Add cyclohexanone to the desired final concentration (typically in the low millimolar range to avoid substrate inhibition).
- **Reaction Monitoring:** Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking. Periodically withdraw aliquots, quench the reaction (e.g., by adding an organic solvent), and analyze the formation of **ϵ -caprolactone** by GC-FID or HPLC.
- **Product Isolation:** After the desired conversion is reached, separate the cells by centrifugation. The **ϵ -caprolactone** can be extracted from the supernatant using an appropriate organic solvent. The crude product can then be purified as described in the chemical synthesis protocol.

Part 3: Analytical Characterization and Process Monitoring

Rigorous analytical control is paramount for the successful synthesis and purification of **ϵ -caprolactone**. A combination of chromatographic and spectroscopic techniques is typically employed.

- Gas Chromatography (GC): GC with a flame ionization detector (FID) is a widely used technique for monitoring the conversion of cyclohexanone and the formation of ϵ -**caprolactone**. It provides quantitative data on the reaction kinetics and final yield.
- High-Performance Liquid Chromatography (HPLC): HPLC can also be used for reaction monitoring, particularly for less volatile starting materials and products.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are indispensable for the structural elucidation and purity assessment of the final ϵ -**caprolactone** product.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic carbonyl stretching frequencies of the starting ketone and the lactone product.

Conclusion: A Versatile Transformation for Modern Applications

The Baeyer-Villiger oxidation remains a highly relevant and versatile tool for the synthesis of ϵ -**caprolactone**, a key monomer in the production of biodegradable polymers. While traditional chemical methods using peracids are well-established, the field is increasingly moving towards more sustainable approaches. The development of solid acid catalysts that utilize hydrogen peroxide and the application of Baeyer-Villiger monooxygenases in biocatalytic and chemoenzymatic processes represent significant strides in green chemistry. For researchers and professionals in drug development and materials science, a thorough understanding of the mechanistic nuances and practical considerations of these different synthetic strategies is essential for harnessing the full potential of this powerful transformation.

References

- Cyclohexanone monooxygenase - Wikipedia. (n.d.).
- Cyclohexanone monooxygenase - Wikiwand. (n.d.).
- Baeyer-Villiger Oxidation - Organic Chemistry Portal. (n.d.).
- Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). RSC Advances.
- Optimization of chemoenzymatic Baeyer-Villiger oxidation of cyclohexanone to ϵ -**caprolactone** using response surface methodology. (2018). PubMed.

- Mechanistic studies of cyclohexanone monooxygenase: chemical properties of intermediates involved in catalysis. (2001). PubMed.
- Quantum Mechanical/Molecular Mechanical Study on the Mechanism of the Enzymatic Baeyer–Villiger Reaction. (2012). Journal of the American Chemical Society.
- Baeyer-Villiger Oxidation and Acetalization of Cyclic Ketones on $\text{SO}_4^{2-}/\text{SnO}_2\text{-Fe}_2\text{O}_3$ Solid Acid Catalysts. (2012). Acta Physico-Chimica Sinica.
- A Nonenzymatic Acid/Peracid Catalytic Cycle for the Baeyer-Villiger Oxidation. (2014). PMC.
- Baeyer–Villiger oxidation - Wikipedia. (n.d.).
- Reactions of Aldehydes and Ketones: Baeyer–Villiger Oxidation. (2023). JoVE.
- Baeyer-Villiger Oxidation - Chemistry Steps. (n.d.).
- Crystal Structures of Cyclohexanone Monooxygenase Reveal Complex Domain Movements and a Sliding Cofactor. (2010). Journal of the American Chemical Society.
- Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ϵ -**Caprolactone** Oligomers. (2022). MDPI.
- Baeyer–Villiger Reaction: Peracid Oxidation of Ketones. (2020). Thieme Chemistry.
- Mechanism of the Formation of ϵ -**Caprolactone** in the Oxidation of Cyclohexanone. (1989). Russian Journal of Applied Chemistry.
- Baeyer-Villiger Oxidation - Organic Chemistry Tutor. (n.d.).
- Baeyer-Villiger Oxidation: Videos & Practice Problems. (n.d.). Pearson.
- Optimization of chemoenzymatic Baeyer–Villiger oxidation of cyclohexanone to ϵ -**caprolactone** using response surface methodology. (2018). ResearchGate.
- Process to Manufacture Branched **Caprolactone**. (n.d.). Technology Commercialization.
- The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. (2022). MDPI.
- Overcoming a Conceptual Limitation of Industrial ϵ -**Caprolactone** Production via Chemoenzymatic Synthesis in Organic Medium. (2024). ResearchGate.
- (PDF) Baeyer–Villiger co-oxidation of cyclohexanone with Fe–Sn–O catalysts in an O_2 /benzaldehyde system. (2021). ResearchGate.
- From renewable raw materials to recyclable materials: Bio-Capa - Biobased Epsilon-**Caprolactone**. (n.d.). ISGC.
- Baeyer-Villiger Oxidation and Acetalization of Cyclic Ketones on $\text{SO}_4^{2-}/\text{SnO}_2\text{-Fe}_2\text{O}_3$ Solid Acid Catalysts. (2012). ResearchGate.
- Solvent-Free Production of ϵ -**Caprolactone** from Oxidation of Cyclohexanone Catalyzed by Nitrogen-Doped Carbon Nanotubes. (2023). Industrial & Engineering Chemistry Research.
- The Role of Acid Catalysis in the Baeyer-Villiger Reaction. A Theoretical Study. (2007). The Journal of Organic Chemistry.
- Process for the oxidation of cyclohexanone to ϵ -**caprolactone**. (2003). Google Patents.

- Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ϵ -**Caprolactone** Oligomers. (2022). PMC.
- Baeyer-Villiger Oxidation Reaction. (n.d.). Sigma-Aldrich.
- Baeyer-Villiger oxidation of cyclohexanone using various oxidizing agents. (2015). ResearchGate.
- Baeyer-villiger oxidation of cyclohexanone to **caprolactone** over highly efficient MgO/SnO₂ catalyst using H₂O₂ as oxidant. (2014). ResearchGate.
- Research progress in synthesis of **caprolactone** by cyclohexanone oxidation. (2012). ResearchGate.

Sources

- 1. Baeyer–Villiger Reaction: Peracid Oxidation of Ketones - SYNFORM - Thieme Chemistry [thieme.de]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. US6531615B2 - Process for the oxidation of cyclohexanone to ϵ -caprolactone - Google Patents [patents.google.com]
- 4. isgc-symposium-2022.livescience.io [isgc-symposium-2022.livescience.io]
- 5. Video: Reactions of Aldehydes and Ketones: Baeyer–Villiger Oxidation [jove.com]
- 6. mdpi.com [mdpi.com]
- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 8. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. Cyclohexanone monooxygenase - Wikipedia [en.wikipedia.org]
- 13. Cyclohexanone monooxygenase - Wikiwand [wikiwand.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanistic studies of cyclohexanone monooxygenase: chemical properties of intermediates involved in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]
- 18. Optimization of chemoenzymatic Baeyer-Villiger oxidation of cyclohexanone to ϵ -caprolactone using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
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